Thalidomide-NH-CH2-COO(t-Butyl) is classified as a pharmaceutical compound with potential uses in oncology and inflammatory diseases. It belongs to a broader class of compounds known as cereblon modulators, which interact with the cereblon protein to elicit biological effects.
The synthesis of Thalidomide-NH-CH2-COO(t-Butyl) involves several steps that utilize established organic chemistry techniques. A common method includes:
The detailed synthesis process can be found in patent literature, which outlines the specific reagents and conditions required for each step . For example, the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common for amide bond formation.
Thalidomide-NH-CH2-COO(t-Butyl) features a complex molecular structure characterized by multiple functional groups:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 388.37 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Thalidomide-NH-CH2-COO(t-Butyl) can undergo various chemical reactions typical of amides and esters:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH) to enhance yield and selectivity .
Thalidomide-NH-CH2-COO(t-Butyl) exerts its biological effects primarily through interaction with cereblon, a component of an E3 ubiquitin ligase complex. Upon binding to cereblon, it alters protein degradation pathways that lead to:
Research indicates that thalidomide derivatives like this compound may selectively degrade specific proteins associated with disease processes, thereby exerting therapeutic effects in conditions like multiple myeloma .
The physical properties of Thalidomide-NH-CH2-COO(t-Butyl) include:
The chemical properties include stability under certain conditions but susceptibility to hydrolysis in aqueous environments. The compound's solubility profile varies based on pH and solvent polarity.
Thalidomide-NH-CH2-COO(t-Butyl) has several notable applications in scientific research:
The development of Thalidomide-NH-CH₂-COO(t-Bu) (C₁₉H₂₁N₃O₆) represents a deliberate structural evolution from the parent compound thalidomide, driven by the discovery of cereblon (CRBN) as its primary biological target. Originally marketed as a sedative, thalidomide (α-(N-phthalimido)glutarimide) was withdrawn due to severe teratogenicity but later repurposed for multiple myeloma and leprosy due to its immunomodulatory and anti-angiogenic properties [2] [6]. The critical breakthrough came with the identification of CRBN—a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4ᴿᴮᴺ)—as thalidomide’s direct binding partner [6] [10]. This discovery revealed that thalidomide and its derivatives, lenalidomide and pomalidomide (collectively termed immunomodulatory imide drugs, IMiDs), function by reprogramming CRL4ᴿᴮᴺ to ubiquitinate non-native substrates ("neosubstrates") like transcription factors IKZF1/3, leading to their proteasomal degradation [2] [3] [4].
Thalidomide-NH-CH₂-COO(t-Bu) exemplifies a strategic modification of the thalidomide scaffold. It retains the essential pharmacophore—the glutarimide ring—that binds CRBN’s tri-Trp pocket (Trp380, Trp386, Trp400 in humans), while introducing a tert-butyl-protected glycine linker at the phthalimide ring. This design bridges the gap between first-generation IMiDs and proteolysis-targeting chimeras (PROTACs), enabling covalent conjugation to target-binding warheads while preserving CRBN engagement [5] [7].
Table 1: Structural Evolution of Thalidomide Derivatives
| Compound | Core Modification | Primary Role | Key Advancement |
|---|---|---|---|
| Thalidomide | Phthalimide + Glutarimide | CRBN binder; Teratogen/Therapeutic | Identified CRBN as target [6] |
| Lenalidomide/Pomalidomide | Amino group (len) or extended imide (pom) | Clinical IMiDs; Neosubstrate recruiters | Enhanced potency & specificity [2] [4] |
| Thalidomide-NH-CH₂-COO(t-Bu) | t-Bu-protected glycine linker | PROTAC intermediate | Enables modular synthesis of degraders [5] [7] |
Thalidomide-NH-CH₂-COO(t-Bu) is engineered to exploit CRBN’s role in the ubiquitin-proteasome system (UPS). CRBN functions as a ligand-dependent substrate receptor within the CRL4ᴿᴮᴺ complex. Upon IMiD binding, CRBN undergoes a conformational shift that creates a new interfacial surface (the "neo-interface"), enabling selective recruitment of neosubstrates containing a glycine-rich β-hairpin loop ("G-loop") [3] [4] [6]. This mechanistic insight informed the design of Thalidomide-NH-CH₂-COO(t-Bu) with two key features:
The compound thus acts as a "CRBN recruiter" in PROTAC architectures. By tethering a target protein ligand to the linker, PROTACs induce ternary complex formation (target:PROTAC:CRBN), positioning the target for ubiquitination by the adjacent E2 enzyme. For example, PROTAC dBET1 (conjugate of Thalidomide-NH-CH₂-COOH and JQ1) degrades BRD4 by co-opting this mechanism [5] [7].
Table 2: CRBN Binding Properties of Thalidomide Enantiomers & Derivatives
| Compound | Binding Affinity (KD) | Relative CRBN Inhibition | Key Structural Determinant |
|---|---|---|---|
| (S)-Thalidomide | ~178 nM | 10-fold > (R)-enantiomer | Optimal glutarimide conformation [8] |
| (R)-Thalidomide | ~1570 nM | Weak | Suboptimal ring orientation [8] |
| Thalidomide-NH-CH₂-COO(t-Bu) | Comparable to (S)-thalidomide* | High | Intact glutarimide; solvent-exposed linker [5] |
*Inferred from retained CRBN recruitment in PROTACs [7].*
The tert-butyl (t-Bu) ester in Thalidomide-NH-CH₂-COO(t-Bu) serves two critical functions that optimize its utility in CRBN-based degraders:
Furthermore, the hydrophobic t-Bu moiety may enhance passive membrane permeability by increasing the compound’s logP value, though its primary role remains synthetic rather than pharmacological. Once incorporated into PROTACs, the t-Bu is cleaved, rendering the linker available for target engagement without interfering with CRBN’s neosubstrate recruitment pocket [5] [7].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1